molecular formula C16H25N5O3 B5621854 N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea

N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea

Cat. No. B5621854
M. Wt: 335.40 g/mol
InChI Key: QPGSPBIQIDOTAJ-WCQYABFASA-N
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Description

Synthesis Analysis

The synthesis of complex pyridine derivatives, like the compound , often involves intricate steps including low-temperature conversions, Baeyer-Villiger reactions, and multi-step sequences for ring construction. For instance, the synthesis of related pyridinols and pyridines typically employs strategies such as low-temperature aryl bromide-to-alcohol conversions, Friedel-Crafts strategies, and intramolecular Diels-Alder reactions (Wijtmans et al., 2004). Another example includes the utilization of ruthenium porphyrin catalysis for oxidative C-N bond cleavage to directly yield N-acyl amino acids from N-acyl cyclic amines (Ito, Umezawa, & Higuchi, 2005).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including NMR and mass spectrometry, to understand the arrangement of atoms and functional groups within the molecule. The detailed structural analysis helps in determining the reactive sites and potential interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving the compound may include oxidations, reductions, and conjugation processes, leading to the formation of various derivatives with diverse chemical properties. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of related compounds, showcases the intricate steps involved in producing such molecules (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

properties

IUPAC Name

1,1-dimethyl-3-[(3S,4R)-1-(1-methyl-6-oxopyridazine-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3/c1-10(2)11-8-21(9-13(11)17-16(24)19(3)4)15(23)12-6-7-14(22)20(5)18-12/h6-7,10-11,13H,8-9H2,1-5H3,(H,17,24)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGSPBIQIDOTAJ-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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